Technical Whitepaper: (5-Carbamoylthiophen-3-yl)boronic acid
Technical Whitepaper: (5-Carbamoylthiophen-3-yl)boronic acid
The following is an in-depth technical guide on (5-Carbamoylthiophen-3-yl)boronic acid , structured for researchers and drug development professionals.
IUPAC Designation: (4-Carbamoylthiophen-2-yl)boronic acid / 4-Boronothiophene-2-carboxamide Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Scaffolding, Suzuki-Miyaura Cross-Coupling
Executive Summary
(5-Carbamoylthiophen-3-yl)boronic acid is a bifunctional heteroaromatic building block critical in modern medicinal chemistry. It combines a boronic acid moiety (for C-C bond formation) with a primary amide (a classic hydrogen-bond donor/acceptor motif). This specific substitution pattern—placing the polar amide at the 2-position and the reactive boron at the 4-position (IUPAC numbering)—creates a "meta-like" geometry that is highly valued for accessing specific vectors in enzyme active sites, particularly in kinase and protease inhibitor design.
This guide addresses the compound's physicochemical profile, overcomes its inherent stability challenges (protodeboronation), and provides validated protocols for its synthesis and application.
Molecular Architecture & Physicochemical Profile
The utility of this compound stems from its ability to introduce a polar, solubilizing amide group into a hydrophobic scaffold via a robust carbon-carbon bond.
Structural Analysis
The molecule features a thiophene ring substituted at the C2 and C4 positions.
-
C2-Carbamoyl (-CONH₂): Acts as a strong hydrogen bond donor (2 H) and acceptor (1 O). It significantly lowers logP compared to alkyl-thiophenes.
-
C4-Boronic Acid (-B(OH)₂): The handle for cross-coupling. Its position relative to the sulfur and amide defines the vector of the new bond.
Key Properties Table
| Property | Value / Description | Relevance |
| Formula | C₅H₆BNO₃S | Core stoichiometry |
| MW | 170.98 g/mol | Fragment-based design compliant (Rule of 3) |
| Topological Polar Surface Area (TPSA) | ~80 Ų | High polarity; improves solubility of coupled products |
| Predicted pKa (Boronic Acid) | ~8.5 | Determines optimal pH for Suzuki coupling |
| Predicted logP | 0.2 - 0.5 | Low lipophilicity, ideal for reducing logD of drug candidates |
| Stability Class | Labile (Class II) | Prone to protodeboronation; requires controlled handling |
Stability & Protodeboronation
Thiophene-3-boronic acids are notoriously less stable than their phenyl or thiophene-2-boronic acid counterparts. The C3/C4 positions in thiophene are electron-rich but less stabilized by the heteroatom compared to C2/C5.
-
Mechanism: In the presence of water and heat, the C-B bond can undergo hydrolysis followed by protonolysis (protodeboronation), replacing the boron with hydrogen.
-
Effect of Amide: The electron-withdrawing nature of the carboxamide group (Hammett
) at C2 partially deactivates the ring, theoretically stabilizing the C-B bond against acid-catalyzed deboronation. However, under the basic conditions of Suzuki coupling, base-catalyzed pathways remain a risk.
Synthetic Pathways[1][2][3][4]
Due to the sensitivity of the boronic acid, this compound is frequently generated and used in situ or synthesized as the more stable pinacol ester .
Primary Route: Miyaura Borylation
The most reliable method involves the palladium-catalyzed borylation of the commercially available precursor, 4-bromo-2-thiophenecarboxamide .
Precursor: 4-Bromo-2-thiophenecarboxamide (CAS: 18035-43-3)
Figure 1: Synthetic workflow from the brominated precursor to the boronic acid/ester.
Protocol: Preparation of the Pinacol Ester
Note: Using the pinacol ester is recommended over the free acid for storage stability.
-
Charge: In a reaction vial, combine 4-bromo-2-thiophenecarboxamide (1.0 equiv), Bis(pinacolato)diboron (
, 1.1 equiv), and Potassium Acetate (KOAc, 3.0 equiv). -
Catalyst: Add
(0.05 equiv). -
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Degas with
or Ar for 10 minutes. -
Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass: M+H of ester).
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM). Note: The amide makes the compound polar.
Reactivity & Functionalization (Suzuki-Miyaura Coupling)
The primary utility of (5-carbamoylthiophen-3-yl)boronic acid is in Suzuki-Miyaura cross-coupling. The presence of the amide group requires specific attention to base selection to prevent side reactions (e.g., hydrolysis of the amide or poisoning of the catalyst).
Mechanistic Cycle & Base Role
The base plays a dual role: activating the boronic acid to the boronate "ate" complex and facilitating the transmetalation step.
Figure 2: Catalytic cycle emphasizing the activation of the boronic acid species.
Optimized Coupling Protocol
To mitigate protodeboronation, use a "mild base / anhydrous" approach or a "rapid coupling" approach.
Recommended Conditions:
-
Catalyst:
(Standard) or XPhos Pd G2 (High turnover for difficult substrates). -
Base:
(2.0 equiv) or . Avoid strong hydroxides (NaOH) which may hydrolyze the amide. -
Solvent: DME/Water (4:1) or Dioxane/Water (4:1).
-
Temperature: 80–100°C.
-
Additive: If deboronation is observed, add CuCl (1.0 equiv) to facilitate the coupling via a Cu-mediated transmetalation (Liebeskind-Srogl variant).
Applications in Drug Discovery[1][5]
Fragment-Based Drug Discovery (FBDD)
This molecule is a "Rule of 3" compliant fragment.
-
Vectors: The 2,4-substitution pattern allows the amide to engage the hinge region of kinases or solvent-exposed residues, while the 4-position extends into the hydrophobic pocket.
-
Solubility: The amide significantly improves the aqueous solubility of lipophilic biaryl scaffolds.
Scaffold Hopping
It serves as a bioisostere for:
-
Benzamide: The thiophene ring alters the bond angles (148° vs 120°) and electronic distribution compared to a phenyl ring.
-
Pyridine-carboxamide: Offers a different hydrogen bond acceptor profile (S is a poor acceptor compared to N).
Handling & Safety
-
Hazard Identification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon). The free boronic acid may dehydrate to the boroxine trimer (anhydride) upon standing; this is reversible in aqueous media.
-
Incompatibility: Strong oxidizing agents, strong acids (promotes deboronation).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
- Sherrill, W. M., & Sealy, J. M. (2010). Synthesis of 4-Substituted-2-thiophenecarboxamides via Suzuki Coupling. Tetrahedron Letters, 51(38), 5030-5033. (Validating the 4-bromo-2-thiophenecarboxamide precursor).
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link
